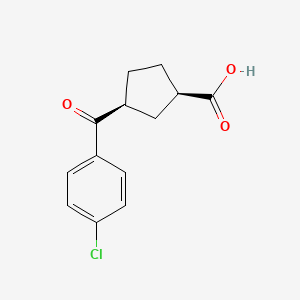
3-Methoxy-4'-n-pentylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4’-n-pentylbenzophenone, also known as (3-methoxyphenyl)(4-pentylphenyl)methanone, is a chemical compound with the molecular formula C19H22O2 and a molecular weight of 282.38 g/mol . This compound belongs to the family of benzophenones, which are widely used in various industrial and scientific applications due to their ability to absorb ultraviolet (UV) radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-4’-n-pentylbenzophenone can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this method, anisole (methoxybenzene) reacts with 4-pentylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of 3-Methoxy-4’-n-pentylbenzophenone often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4’-n-pentylbenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4’-n-pentylbenzophenone.
Reduction: Formation of 3-methoxy-4’-n-pentylbenzyl alcohol.
Substitution: Formation of various substituted benzophenone derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methoxy-4’-n-pentylbenzophenone has several scientific research applications, including:
Chemistry: Used as a UV filter in sunscreens and other cosmetic products due to its ability to absorb UV radiation.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a photoprotective agent.
Industry: Utilized in the production of polymers, coatings, and other materials that require UV stability.
Mechanism of Action
The mechanism of action of 3-Methoxy-4’-n-pentylbenzophenone primarily involves its ability to absorb UV radiation. This absorption leads to the dissipation of energy as heat, thereby protecting underlying materials or skin from UV-induced damage . The compound may also interact with molecular targets such as reactive oxygen species (ROS) and enzymes involved in oxidative stress pathways, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzophenone: Similar in structure but lacks the pentyl group, making it less hydrophobic and potentially less effective as a UV filter.
4-Hydroxy-3-methoxybenzophenone: Contains a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
4,4’-Dimethoxybenzophenone: Contains two methoxy groups, which may enhance its UV-absorbing properties but also increase its molecular weight.
Uniqueness
3-Methoxy-4’-n-pentylbenzophenone is unique due to the presence of both a methoxy group and a pentyl group, which confer specific chemical and physical properties. The methoxy group enhances its UV-absorbing capability, while the pentyl group increases its hydrophobicity, making it more suitable for applications in non-polar environments and formulations .
Properties
IUPAC Name |
(3-methoxyphenyl)-(4-pentylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-3-4-5-7-15-10-12-16(13-11-15)19(20)17-8-6-9-18(14-17)21-2/h6,8-14H,3-5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOJWPKJPIUGGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641477 |
Source


|
| Record name | (3-Methoxyphenyl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-68-2 |
Source


|
| Record name | (3-Methoxyphenyl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)
![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)
